molecular formula C8H6ClN3O2 B1468047 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 875515-78-9

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1468047
CAS No.: 875515-78-9
M. Wt: 211.60 g/mol
InChI Key: DXYYEQRKMCZSEM-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This interaction can lead to the modulation of various cellular processes, including cell division and apoptosis.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the JAK-STAT pathway . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes by binding to their active sites, preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Therefore, careful dosage optimization is crucial for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness in inhibiting specific cellular processes, such as the JAK-STAT signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination . Another method employs ethyl cyanoacetate or isoxazole as starting materials, which are converted into the target compound through intermediate steps involving 4-hydroxypyrrolo[2,3-D]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for versatile functionalization and application in various fields .

Properties

CAS No.

875515-78-9

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-12-3-2-4-5(9)10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14)

InChI Key

DXYYEQRKMCZSEM-UHFFFAOYSA-N

SMILES

CN1C(=CC2=C1N=CN=C2Cl)C(=O)O

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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